Mycotrienol II
Description
Overview of Ansamycin (B12435341) Antibiotics: Structural Features and Biological Relevance
Ansamycins are a class of macrolactam antibiotics primarily produced by actinomycetes. researchgate.net Their name, derived from the Latin word "ansa" meaning handle, aptly describes their characteristic "basket-like" structure. academie-sciences.frrsc.org This unique architecture consists of an aromatic chromophore (either a benzene (B151609) or naphthalene (B1677914) ring system) spanned by a long aliphatic chain, known as the ansa chain, which is connected at two non-adjacent positions of the aromatic core. researchgate.netacademie-sciences.frwikidoc.org The biosynthesis of these complex molecules originates from the precursor 3-amino-5-hydroxybenzoic acid (AHBA). academie-sciences.frpnas.org
The biological relevance of ansamycins is vast and varied. This class of compounds exhibits a wide spectrum of activities, including antibacterial, antifungal, antiviral, and antitumor properties. researchgate.netnih.gov For instance, the naphthalenic ansamycin Rifamycin B and its derivatives are cornerstone drugs in the treatment of tuberculosis and other mycobacterial infections. academie-sciences.frpnas.org In contrast, benzenic ansamycins like Geldanamycin and Herbimycin have shown potential as antineoplastic agents. academie-sciences.fr
Classification and Subclasses of Ansamycins
The primary classification of ansamycins is based on the nature of their aromatic chromophore. academie-sciences.frresearchgate.netnih.gov This leads to two main groups:
Naphthalenic Ansamycins: These compounds, such as the rifamycins (B7979662) and streptovaricins, feature a naphthalene or naphthoquinone moiety. academie-sciences.frresearchgate.net They are particularly known for their potent antibacterial activities. academie-sciences.fr
Benzenic Ansamycins: This subclass contains a benzene or benzoquinone ring. academie-sciences.frwikidoc.org Examples include geldanamycin, herbimycin, and the trienomycins. academie-sciences.fr Many benzenic ansamycins are recognized for their antitumor properties. academie-sciences.frnih.gov
Further differentiation within these classes can be made based on the length and substitution pattern of the ansa chain. academie-sciences.frrsc.org For example, within the benzene ansamycins, there are C15 and C17 types, distinguished by the number of carbon atoms in the ansa chain. academie-sciences.fr
Positioning of Mycotrienol II within the Ansamycin Family
This compound belongs to the benzenic subclass of ansamycins, specifically the triene-containing C17-benzene ansamycins, also referred to as ansatrienins. academie-sciences.frdicp.ac.cnlookchem.com This group is characterized by a 21-membered macrocyclic lactam ring and an all (E)-triene system within the ansa chain. academie-sciences.frjst.go.jp this compound is closely related to other members of the mycotrienin family, such as Mycotrienin I and II. In fact, this compound can be formed by the microbial conversion of Mycotrienin II. nih.gov The mycotrienins, trienomycins, and cytotrienins together form a significant subgroup of the C17-benzene ansamycins. dicp.ac.cn While structurally similar, these compounds exhibit different biological activities; for instance, mycotrienins display antifungal properties, whereas trienomycins and cytotrienins show antineoplastic activity. dicp.ac.cnnih.gov
The structure of this compound has been established through spectroscopic analysis and chemical degradation. researchgate.net It shares the core structure of the mycotrienins but differs in its oxidation state. researchgate.net The complete relative and absolute stereochemistries of the mycotrienols and trienomycins have been elucidated, providing a solid foundation for synthetic efforts and structure-activity relationship studies. acs.org
Rationale for Contemporary Research on this compound
Contemporary research on this compound and its congeners is driven by several factors. The unique structural features and diverse biological activities of the ansamycin family continue to make them attractive targets for drug discovery and development. ontosight.ai
Specific research interests in this compound and related compounds include:
Antitumor and Cytocidal Activities: The trienomycin group of ansamycins, which are structurally related to this compound, exhibit potent cytocidal activity against cancer cell lines like HeLa S3 cells. sci-hub.sekitasato-u.ac.jp This has spurred further investigation into the antineoplastic potential of this subclass.
Inhibition of Translation: Mycotrienin II has been shown to inhibit protein synthesis. niph.go.jp This mechanism of action is a target for the development of novel therapeutic agents.
Total Synthesis and Analogue Development: The complex and stereochemically rich structure of this compound and other ansatrienins presents a significant challenge for synthetic organic chemists. dicp.ac.cnacs.org Successful total syntheses not only confirm the proposed structures but also open avenues for the creation of novel analogues with potentially improved biological activities. dicp.ac.cnnih.gov
Biosynthetic Studies: Understanding the biosynthetic pathways of ansamycins, including the formation of the AHBA starter unit and the assembly of the polyketide chain, can enable the engineered biosynthesis of new and potentially more potent derivatives. pnas.orgjst.go.jp
Structure
2D Structure
3D Structure
Properties
CAS No. |
84906-73-0 |
|---|---|
Molecular Formula |
C26H35NO6 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(5R,6Z,8Z,10Z,13S,14S,15R,16Z)-13,15,22,24-tetrahydroxy-5-methoxy-14,16-dimethyl-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-3-one |
InChI |
InChI=1S/C26H35NO6/c1-17-10-9-11-19-14-20(28)15-22(26(19)32)27-24(30)16-21(33-3)12-7-5-4-6-8-13-23(29)18(2)25(17)31/h4-8,10,12,14-15,18,21,23,25,28-29,31-32H,9,11,13,16H2,1-3H3,(H,27,30)/b5-4-,8-6-,12-7-,17-10-/t18-,21-,23-,25-/m0/s1 |
InChI Key |
WXMPIECSLUKADI-UEHQEYCJSA-N |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)O |
Isomeric SMILES |
C[C@H]1[C@H](C/C=C\C=C/C=C\[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)O |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)O |
Synonyms |
mycotrienol II |
Origin of Product |
United States |
Isolation Methodologies and Natural Occurrence of Mycotrienol Ii
Discovery and Historical Context of Mycotrienol II Isolation
This compound was first reported in the scientific literature in 1982. nih.gov It was discovered and isolated as a minor component alongside its counterpart, mycotrienol I, from the fermentation broth of the bacterium Streptomyces rishiriensis T-23. researchgate.net This discovery was part of a broader study into mycotrienin antibiotics, which were also being produced by the same organism. researchgate.net The initial isolation and characterization work established that mycotrienols I and II are interconvertible through a redox reaction, and their structures were primarily elucidated using 13C NMR spectroscopy and chemical degradation methods. researchgate.net Historically, the interest in these compounds stemmed from their classification as ansamycin (B12435341) antibiotics, a group known for a variety of biological activities. jst.go.jp
Producer Organisms and Microbial Sources
The production of this compound is primarily associated with specific bacterial strains, although biotransformation by other microbes has also been demonstrated.
The genus Streptomyces is the principal source of this compound. These Gram-positive, filamentous bacteria are renowned for their ability to produce a vast array of secondary metabolites, including a significant percentage of clinically used antibiotics. peerj.comnih.govfrontiersin.org
The primary producer organism identified for this compound is Streptomyces rishiriensis . nih.govresearchgate.netresearchgate.net This species was the source from which the compound was originally isolated and has remained the key microbial factory for its natural production. researchgate.net Streptomyces species, in general, possess complex biosynthetic gene clusters that enable the synthesis of diverse natural products like this compound. nih.govnih.gov
Table 1: Primary Producer of this compound
| Organism | Classification | Significance |
|---|---|---|
| Streptomyces rishiriensis | Bacteria (Actinomycetales) | Original and primary known natural producer of this compound. nih.govresearchgate.net |
While S. rishiriensis is the natural producer, research has shown that this compound can also be generated through microbial conversion. A notable example involves the use of Bacillus megaterium . nih.gov Studies have demonstrated that this bacterium can convert Mycotrienin II, a related ansamycin, into this compound through a biotransformation process. nih.govacs.org This finding presents an alternative, semi-synthetic route to obtain this compound, utilizing a different microbial strain not as the original producer but as a biocatalyst. The continuous screening of microorganisms from diverse environments, such as high-altitude soils or associated with other organisms, remains a promising strategy for discovering new strains that may produce this compound or its precursors. kjom.orgmdpi.com
Advanced Extraction and Purification Techniques from Biological Matrices
The isolation of this compound from complex fermentation broths requires multi-step extraction and purification protocols that leverage the compound's physicochemical properties.
Chromatography is the cornerstone for purifying this compound from crude microbial extracts. edqm.eu Following initial solvent extraction from the fermentation culture, a combination of chromatographic techniques is employed to separate the target compound from a multitude of other metabolites. mdpi.comchinesechemsoc.org
Column Chromatography: This is often used as an initial purification step. Silica (B1680970) gel is a common stationary phase, and a gradient of solvents is used to separate compounds based on their polarity. sci-hub.se
High-Performance Liquid Chromatography (HPLC): For final purification and analysis, reversed-phase HPLC is frequently utilized. mdpi.comnih.gov This technique offers high resolution, separating this compound from closely related structural analogues like Mycotrienol I and the mycotrienins. sci-hub.sewaters.com The choice of column, mobile phase composition, and gradient elution are critical parameters that are optimized to achieve pure fractions. waters.com
Table 2: Chromatographic Methods for this compound Purification
| Technique | Stationary Phase Example | Purpose in Purification Workflow |
|---|---|---|
| Column Chromatography | Silica Gel | Initial fractionation of crude extract. sci-hub.se |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | High-resolution separation and final purification. mdpi.comnih.gov |
Throughout the purification process, detection of the target compound is essential for guiding the fractionation. Spectrometric methods are used for both detection during chromatography and for structural elucidation of the purified compound.
UV-Vis Spectroscopy: As this compound contains a chromophore, its absorbance of ultraviolet (UV) or visible light allows for its detection as it elutes from an HPLC column. sci-hub.se This enables the collection of specific fractions containing the compound.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool used in conjunction with liquid chromatography (LC-MS) to identify fractions containing this compound based on its specific mass-to-charge ratio. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides the exact molecular weight, which is crucial for confirming the elemental composition of the isolated molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once purified, NMR (specifically 1H and 13C NMR) is the definitive method for confirming the structure of this compound. nih.govnih.gov The original structural determination of this compound relied heavily on 13C NMR evidence. researchgate.net
These advanced analytical techniques are indispensable for the successful isolation, identification, and characterization of this compound from its biological source. researchgate.net
Structural Elucidation and Stereochemical Assignment of Mycotrienol Ii
Determination of Absolute and Relative Stereochemistry of Mycotrienol II
The definitive assignment of the complex stereochemistry of this compound, an ansamycin (B12435341) antibiotic, has been a significant undertaking, relying on a combination of chemical derivatization, advanced spectroscopic techniques, and computational chemistry. The molecule's multiple stereocenters necessitate a multi-faceted approach to unambiguously determine both the relative and absolute configurations.
Chiral Derivatization and Spectroscopic Analysis
Chiral derivatization is a powerful strategy employed to determine the absolute configuration of stereocenters, particularly for alcohols and amines. libretexts.org This method involves reacting the analyte of unknown stereochemistry with a chiral derivatizing agent (CDA) to form diastereomers. libretexts.orgnih.gov These resulting diastereomers, unlike the original enantiomers, possess different physical properties and can be distinguished using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. libretexts.org
In the context of this compound and related ansamycins, this technique has been instrumental. For instance, in the structural elucidation of the closely related trienomycins, degradation of the parent molecule followed by derivatization of key fragments was a critical step. academie-sciences.fr A common and effective CDA is α-methoxy-α-trifluoromethylphenylacetic acid, also known as Mosher's acid. libretexts.org Reaction with an alcohol of unknown stereochemistry forms a Mosher's ester. libretexts.org The analysis of the ¹H NMR spectra of the resulting diastereomeric esters allows for the assignment of the absolute configuration of the alcohol center. libretexts.org The anisotropic effect of the phenyl group in the Mosher's ester causes distinct chemical shift differences for protons located near the newly formed chiral center in the two diastereomers. libretexts.org By comparing the chemical shifts (Δδ = δS - δR), the spatial arrangement of substituents around the stereocenter can be deduced. libretexts.org
While specific derivatization data for this compound itself is not extensively detailed in the provided search results, the general methodology applied to ansamycins provides a clear precedent. academie-sciences.fr The process typically involves:
Reaction: The alcohol or amine group of interest in a fragment of this compound is reacted with a chiral derivatizing agent, such as the acid chloride of (R)- and (S)-Mosher's acid, to form two separate diastereomeric esters or amides. libretexts.orgnih.gov
Separation and/or Analysis: The resulting diastereomers can often be separated chromatographically. However, direct spectroscopic analysis, particularly ¹H NMR, of the diastereomeric mixture or the separated products is the primary goal. libretexts.orgresearchgate.net
Spectroscopic Comparison: The ¹H NMR spectra of the two diastereomers will exhibit differences in the chemical shifts of protons adjacent to the derivatized stereocenter. libretexts.org A systematic analysis of these differences reveals the absolute configuration.
Other chiral derivatizing agents, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), have also been widely used for the stereochemical analysis of amino acids and other chiral compounds, and could theoretically be applied to fragments of this compound. nih.gov
Quantum Chemical Calculations (e.g., Electronic Circular Dichroism (ECD), GIAO NMR)
Quantum chemical calculations have become an indispensable tool for the structural elucidation of complex natural products, offering a powerful complement to experimental data for assigning stereochemistry. frontiersin.orgscienceopen.com These computational methods can predict spectroscopic properties for different possible stereoisomers, and by comparing the calculated data with experimental spectra, the correct stereoisomer can be identified. frontiersin.org
Electronic Circular Dichroism (ECD) Spectroscopy:
ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.
The application of quantum chemical calculations to predict ECD spectra involves the following general steps:
Conformational Search: A thorough conformational analysis is performed for the possible stereoisomers of this compound to identify all low-energy conformers. frontiersin.org
Structure Optimization: The geometries of these conformers are optimized using methods like Density Functional Theory (DFT). scienceopen.com
ECD Calculation: The ECD spectra for each conformer are then calculated, typically using Time-Dependent Density Functional Theory (TD-DFT). nih.gov
Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann populations to generate a theoretical ECD spectrum for each stereoisomer. nih.gov
Comparison: The theoretical spectra are then compared with the experimentally measured ECD spectrum of this compound. A good match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of that particular stereoisomer. frontiersin.org
This approach has been successfully used to determine the absolute configuration of various complex natural products. frontiersin.org
Gauge-Independent Atomic Orbital (GIAO) NMR Calculations:
The GIAO method is a robust quantum chemical approach for calculating NMR chemical shifts. gaussian.comresearchgate.net Similar to the use of ECD calculations, GIAO NMR calculations can help to distinguish between different stereoisomers.
The process involves:
Geometry Optimization: The three-dimensional structures of the potential stereoisomers of this compound are optimized using a suitable level of theory. mdpi.com
NMR Chemical Shift Calculation: The GIAO method is then used to calculate the ¹H and ¹³C NMR chemical shifts for each optimized structure. gaussian.comresearchgate.net
Statistical Analysis: The calculated chemical shifts for each isomer are compared with the experimental NMR data for this compound. Statistical metrics, such as the mean absolute error (MAE) and the corrected mean absolute error (CMAE), are often used to quantify the agreement between the calculated and experimental values. rsc.org The DP4+ probability analysis is another powerful statistical tool that can be used to determine the most likely stereoisomer. frontiersin.org
By combining the insights from both ECD and GIAO NMR calculations, a highly confident assignment of the absolute and relative stereochemistry of this compound can be achieved. This dual computational approach provides a powerful cross-validation, significantly strengthening the structural assignment. frontiersin.org
Biosynthetic Pathways and Genetic Control of Mycotrienol Ii Production
Origin of Mycotrienol II Precursors
The biosynthesis of the this compound macrocyclic structure begins with the formation and recruitment of specific starter and extender units derived from primary metabolism.
The initiation of the this compound polyketide chain is a defining feature of ansamycin (B12435341) biosynthesis. The process begins with the C7N aminobenzenoid starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). nih.govuniprot.org AHBA is a non-proteinogenic amino acid derived from a variant of the shikimate pathway, known as the aminoshikimate pathway. nih.govwikipedia.org This pathway generates AHBA, which then serves as the anchor point for the assembly of the long polyketide chain that will eventually form the macrocyclic lactam structure characteristic of this compound and other ansamycins. uniprot.org The gene encoding AHBA synthase, the terminal enzyme in this pathway, is a crucial marker for identifying ansamycin and other AHBA-derived natural product BGCs in microbial genomes. nih.govnih.gov Inactivation of the AHBA synthase gene abolishes antibiotic production, which can be restored by externally supplying AHBA, confirming its essential role as a starter unit. uniprot.org
Following the initiation with AHBA, the ansa chain of this compound is constructed by the sequential addition of simple carboxylic acid building blocks. Labeling experiments conducted on the closely related compound mycotrienin I revealed that the aliphatic chain is assembled from six acetate (B1210297) units and two propionate (B1217596) units. jst.go.jpacademie-sciences.fr These units are derived from acetyl-CoA and propionyl-CoA from the cell's primary metabolism. They are incorporated into the growing chain by a large, multi-modular enzyme complex known as a polyketide synthase (PKS). academie-sciences.frsdsc.edu
Enzymology of this compound Biosynthesis
The assembly of this compound is a highly orchestrated process catalyzed by a series of large, multifunctional enzymes. These enzymatic assembly lines are responsible for selecting the correct building blocks and controlling the stereochemistry of the final product.
The biosynthesis of ansatrienins like this compound is a classic example of a hybrid PKS-NRPS pathway. nih.govrsc.org
Polyketide Synthases (PKSs) are modular enzymes that build the main carbon backbone of the molecule. frontiersin.org Each module is responsible for one cycle of chain elongation, incorporating an acyl-CoA substrate (like acetate or propionate). nih.gov The ansatrienin gene cluster contains a Type I PKS system, where multiple domains are organized into modules on large proteins. nih.govfrontiersin.org
Non-Ribosomal Peptide Synthetases (NRPSs) are responsible for incorporating amino acids. nih.govresearchgate.net In the case of ansatrienin, a peptide synthetase is involved in the addition of an amino acid side chain, which is characteristic of the mycotrienin family. nih.gov The ansatrienin gene cluster in Streptomyces collinus contains a peptide synthetase gene alongside the PKS genes. nih.gov
The seamless collaboration between the PKS and NRPS modules ensures the correct assembly of the hybrid polyketide-peptide structure. rsc.org
Several key enzymes within the ansatrienin biosynthetic pathway have been identified and characterized:
AHBA Synthase: This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the final step in the formation of the AHBA starter unit. nih.govnih.gov It facilitates the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid to produce AHBA. uniprot.org Structurally, it is a dimeric enzyme where the active site is composed of residues from both subunits. nih.gov Its gene is a critical tool for mining genomes for new ansamycin producers. nih.gov
ChcA: The gene chcA encodes the enzyme 1-cyclohexenylcarbonyl CoA reductase. nih.gov This enzyme is essential for producing the N-cyclohexanecarbonyl moiety that is part of the side chain esterified to the macrocyclic backbone of ansatrienin. nih.gov This side chain is a distinguishing feature of the mycotrienin subclass of ansamycins. jst.go.jp
The table below summarizes the key enzymes involved in the biosynthesis of this compound precursors and their specific functions.
Table 1: Key Biosynthetic Enzymes| Enzyme | Gene | Function | Reference |
|---|---|---|---|
| AHBA Synthase | rifK (in A. mediterranei) | Catalyzes the final aromatization step to produce the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. | uniprot.orgnih.gov |
Biosynthetic Gene Clusters (BGCs) Characterization
The genes responsible for producing this compound are organized into a contiguous region on the chromosome known as a Biosynthetic Gene Cluster (BGC). nih.govfrontiersin.org The analysis of the BGC provides a roadmap for understanding the molecule's assembly.
In Streptomyces collinus, which produces both ansatrienin (mycotrienin) and another ansamycin, naphthomycin, two separate and distinct BGCs were identified. nih.gov The putative ansatrienin BGC is characterized by the following features:
It contains a cluster of six genes believed to be involved in the aminoshikimate pathway for AHBA synthesis. nih.gov
It houses the start of a large PKS gene that includes an acyl-ACP ligase domain, which is likely responsible for loading the AHBA starter unit onto the PKS assembly line. nih.gov
The cluster includes the chcA gene for side-chain biosynthesis and a peptide synthetase gene, confirming its role in producing the complex ansatrienin structure. nih.gov
This distinct organization highlights that despite using the same starter unit (AHBA), the biosynthetic pathways for different ansamycins within the same organism are controlled by separate, non-overlapping gene clusters. nih.gov
Table 2: Components of the Ansatrienin (Mycotrienin) Biosynthetic Gene Cluster| Gene/Component | Putative Function | Reference |
|---|---|---|
| AHBA synthesis genes | Set of six genes for the biosynthesis of the 3-amino-5-hydroxybenzoic acid starter unit. | nih.gov |
| Polyketide Synthase (PKS) | Multi-modular enzyme for the assembly of the polyketide chain from acetate and propionate. | nih.gov |
| Acyl-ACP Ligase Domain | Loads the AHBA starter unit onto the PKS. | nih.gov |
| Peptide Synthetase | Incorporates an amino acid for the side chain. | nih.gov |
Genomic Analysis of this compound-Producing Microorganisms
This compound, along with its precursor Mycotrienin II, is produced by certain strains of actinomycetes, most notably Streptomyces rishiriensis. dsmz.desci-hub.se The genome of these microorganisms contains the necessary genetic information for the synthesis of the complex ansamycin-type polyketide structure. Genomic analysis of Streptomyces species has revealed a wealth of biosynthetic gene clusters (BGCs), many of which are "silent" under standard laboratory conditions, hinting at a vast untapped potential for discovering new natural products. nih.govmdpi.com The complete genome sequence of Streptomyces lividans TK24, a close relative of other producing strains, provides a model for understanding the genetic architecture and regulatory networks involved in secondary metabolite production. frontiersin.org
Linkage between BGCs and this compound Production
The biosynthesis of this compound is directly governed by a specific biosynthetic gene cluster (BGC). jst.go.jp These clusters are contiguous sets of genes that encode for the enzymes and regulatory proteins required for the production of a particular secondary metabolite. In the case of ansamycins like the mycotrienins, the BGCs contain genes for a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). nih.govsecondarymetabolites.org
The biosynthesis of the ansatrienin (mycotrienin) backbone starts with the precursor 3-amino-5-hydroxybenzoic acid (AHBA). nih.gov The gene encoding AHBA synthase is a key component of the BGC and has been used to identify the gene clusters responsible for ansatrienin and naphthomycin production in Streptomyces collinus. nih.gov These clusters, despite sharing a common starter unit, exhibit distinct organizational differences. nih.gov The mycotrienin BGC in Streptomyces sp. XZQH13 is classified as a Non-Ribosomal Peptide Synthetase (NRPS) (Type I) and Polyketide Synthase (PKS) (Unknown) cluster. secondarymetabolites.org The intricate interplay of the genes within this cluster dictates the final structure of the mycotrienin molecule.
Microbial Biotransformation and Conversion Studies
Microbial biotransformation offers a powerful tool for modifying the structure of natural products, leading to the generation of novel derivatives with potentially altered biological activities.
Enzymatic Conversion of Mycotrienin-II to Mycotrienol-II
This compound can be produced from its precursor, Mycotrienin II, through microbial conversion. nih.govjst.go.jp This biotransformation is an enzymatic process involving a redox reaction. researchgate.netnih.gov Specifically, the conversion of Mycotrienin II to this compound is catalyzed by a cytochrome P450 monooxygenase. dntb.gov.uauni-saarland.denih.gov These enzymes are known for their ability to catalyze a wide range of oxidation reactions. google.com The conversion has been demonstrated using microorganisms such as Bacillus megaterium. nih.govjst.go.jp
Identification of Metabolites from Biotransformation Processes
The biotransformation of Mycotrienin II by Bacillus megaterium not only yields this compound but also other metabolites. nih.govjst.go.jp These include 34-hydroxymycotrienin-II and 22-O-beta-D-glucopyranosylmycotrienin-II. nih.govjst.go.jp The identification and characterization of these metabolites are crucial for understanding the enzymatic capabilities of the biotransforming organism and for potentially discovering new compounds with interesting properties. The structures of these metabolites are typically elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). nih.govresearchgate.netnih.gov
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production
To improve the yield of this compound and other valuable secondary metabolites, researchers have turned to metabolic engineering and synthetic biology. nih.govuni-saarland.de
Genetic Manipulation of Biosynthetic Pathways
Genetic manipulation of the biosynthetic pathways in producing organisms like Streptomyces is a key strategy for enhancing the production of desired compounds. nih.govnih.govfrontiersin.orgmdpi.compressbooks.pub This can involve several approaches:
Overexpression of Regulatory Genes: The expression of BGCs is often controlled by regulatory genes. Overexpressing positive regulators (activators) can lead to increased transcription of the entire gene cluster and, consequently, higher product yields. frontiersin.org
Deletion of Competing Pathways: The metabolic resources of a cell are finite. By deleting genes responsible for the biosynthesis of other, non-desired secondary metabolites, the precursor pools can be redirected towards the pathway of interest, thus increasing the yield of the target compound. nih.gov
Heterologous Expression: The entire BGC for a desired compound can be transferred into a different, more robust, or faster-growing host organism. mdpi.com This can overcome limitations of the native producer, such as slow growth or difficult genetic manipulation.
Precursor Feeding: Supplying the culture medium with specific precursors required for the biosynthesis of the target molecule can also boost production. nih.gov
These genetic engineering strategies, often guided by a deeper understanding of the organism's metabolism and the specific BGC, hold significant promise for the industrial-scale production of this compound and other valuable natural products. nih.gov
Strategies for Diversifying this compound Analogues through Pathway Engineering
The generation of novel analogues of this compound, a triene-ansamycin antibiotic, is a key objective for discovering compounds with potentially enhanced or novel biological activities. Pathway engineering, which involves the targeted genetic modification of an organism's biosynthetic machinery, offers a powerful and rational approach to achieve this structural diversification. The biosynthesis of this compound, like other ansamycins such as ansatrienin (mycotrienin), originates from 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit, which is extended by a polyketide synthase (PKS) assembly line. nih.gov Subsequent modifications by tailoring enzymes complete the final structure. nih.gov Engineering these pathways allows for the production of a wide array of new compounds.
Key strategies for diversifying this compound and related ansamycins focus on several core approaches: modification of the PKS machinery, alteration of the starter unit, and manipulation of post-PKS tailoring enzymes. Modern genetic engineering tools, including CRISPR/Cas-based genome editing and recombineering systems (e.g., λ-Red), enable precise and efficient modifications within the producing organisms, such as Streptomyces species. googleapis.comgoogle.com These techniques can be applied to alter metabolic flux, introduce heterologous enzymes, and modify gene clusters to generate novel derivatives. isomerase.co.ukgoogle.comgoogle.com
Research into the biosynthesis of the closely related ansatrienins in Streptomyces collinus has identified separate gene clusters for ansatrienin and naphthomycin, both of which use AHBA as a starter unit but feature distinct organizational differences. nih.gov This natural divergence highlights the modularity and engineering potential of these pathways. By targeting specific genes identified within these clusters, researchers can predictably alter the final chemical structure.
Genetic Engineering Approaches for Analogue Generation
Several genetic engineering techniques have been conceptualized and applied to ansamycin pathways, providing a blueprint for the diversification of this compound.
Manipulation of Post-PKS Tailoring Enzymes: The final structure of this compound is dictated by a series of "tailoring" enzymes that modify the polyketide backbone. By inactivating the genes that encode these enzymes (e.g., hydroxylases, methyltransferases, or oxidoreductases), it is possible to generate simplified analogues that lack specific functional groups. Conversely, introducing new tailoring enzymes from other natural product pathways can add novel chemical moieties to the mycotrienol scaffold. For example, the microbial conversion of Mycotrienin II by Bacillus megaterium resulted in the production of 34-hydroxymycotrienin II and 20-O-beta-D-glucopyranosyl-mycotrienin II, demonstrating the potential of using enzymes from different organisms to create new derivatives. acs.org
Starter Unit Modification: The ansamycin core is built upon an AHBA starter unit. Engineering the AHBA biosynthesis pathway or utilizing precursor-directed biosynthesis, where synthetic analogues of AHBA are fed to the culture, can lead to the incorporation of different starter units and the creation of novel macrocyclic structures.
Modification of the Polyketide Synthase (PKS): Altering the modules of the PKS itself can change the length and pattern of the polyketide chain. While complex, this approach offers the potential for creating significant structural changes to the macrolactam ring of this compound.
The table below summarizes key engineering strategies and their potential outcomes for generating this compound analogues.
Table 1: Pathway Engineering Strategies for this compound Diversification
| Strategy | Genetic Target | Potential Outcome | Example Reference |
|---|---|---|---|
| Gene Inactivation | Oxidoreductase gene | Generation of analogues with altered oxidation states. Mycotrienins and Mycotrienols are interconvertible via redox reactions. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Heterologous Expression | Glycosyltransferase gene from a different pathway | Attachment of a sugar moiety to the Mycotrienol core, creating a glycosylated analogue. | acs.org |
| Heterologous Expression | Novel hydroxylase gene | Introduction of a hydroxyl group at a new position on the molecule. | acs.org |
| Gene Cluster Modification | Re-engineering of the trienomycin gene cluster | Production of a novel carbon skeleton, as seen with the generation of Ansatrienol K. acs.org | acs.org |
Examples from Related Ansamycins
While specific engineered analogues of this compound are not extensively detailed, successful pathway engineering of closely related triene-ansamycins provides clear evidence for the feasibility of these strategies. These examples serve as a model for future efforts to diversify the mycotrienol family.
The table below details specific examples of novel ansamycin analogues that have been produced through genetic manipulation and biotransformation.
Table 2: Examples of Engineered Analogues from Related Ansamycin Pathways
| Original Compound(s) | Engineering Method/Organism | Resulting Analogue(s) | Key Structural Change | Reference |
|---|---|---|---|---|
| Mycotrienin II | Biotransformation with Bacillus megaterium | 34-hydroxymycotrienin II | Addition of a hydroxyl group | acs.org |
| Mycotrienin II | Biotransformation with Bacillus megaterium | 20-O-beta-D-glucopyranosyl-mycotrienin II | Addition of a glucose unit | acs.org |
These findings underscore the immense potential of pathway engineering to create a diverse library of this compound analogues. By combining different strategies, such as inactivating native tailoring enzymes while introducing foreign ones, the structural variety of accessible compounds can be significantly expanded, facilitating the exploration of their chemical and biological properties.
Chemical Synthesis and Derivatization Strategies for Mycotrienol Ii
Total Synthesis Approaches to Mycotrienol and Related Ansamycins
The total synthesis of mycotrienol and its relatives, the ansamycins, has been a significant area of research, pushing the boundaries of modern synthetic organic chemistry. These efforts are not merely academic exercises but are crucial for providing access to these biologically active compounds and their analogs for further study.
Retrosynthetic Analysis and Fragment Design
The journey to synthesize a complex molecule like Mycotrienol II begins with a retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler, commercially available starting materials. egrassbcollege.ac.in For this compound, a common strategy involves disconnecting the macrocycle at the amide bond and the ansa chain at key positions to generate more manageable fragments. academie-sciences.fr
A highly convergent approach for the synthesis of (+)-mycotrienol has been described, which relies on the coupling of two major fragments: a C9–C16 subunit and an aromatic subunit. acs.orgfigshare.com This strategy is designed to build the complex stereochemistry of the ansa chain and the functionalized aromatic core separately before their eventual union. acs.org The initial retrosynthetic plan for (+)-mycotrienol involved key disconnections to simplify the structure into these building blocks. acs.org
Table 1: Key Fragments in the Retrosynthetic Analysis of this compound
| Fragment | Description | Key Features |
| C9–C16 Subunit | The aliphatic ansa chain | Contains multiple stereocenters |
| Aromatic Subunit | The substituted benzene (B151609) ring | Carries the amido and hydroxyl functionalities |
Key Methodologies for Ansa Chain Construction
The ansa chain of this compound, with its array of stereocenters and conjugated double bonds, represents a significant synthetic hurdle. The development of stereoselective and efficient methods for its construction has been a major focus of research.
Stereoselective Alkene and Polyene Formation (e.g., Stille Coupling, RCM)
The formation of the triene system within the ansa chain requires precise control over the geometry of the double bonds. The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide, has proven to be a powerful tool for this purpose. In the total synthesis of (+)-mycotrienol, a palladium(0)-catalyzed Stille-type coupling was employed in a "stitching" macrocyclization step to simultaneously form the (E,E,E)-triene and close the macrocycle. acs.orgacs.org
Ring-closing metathesis (RCM) is another key reaction for the formation of macrocyclic alkenes. researchgate.net While not explicitly detailed for the final macrocyclization of this compound in the provided context, RCM is a widely used strategy for constructing the ansa chains of related ansamycin (B12435341) antibiotics. researchgate.net
Asymmetric Carbon-Carbon Bond-Forming Reactions (e.g., Allylsilane Additions, Crotylsilylation, Carbonyl Crotylation, Aldol (B89426) Reactions)
The creation of the numerous stereocenters along the ansa chain necessitates the use of asymmetric carbon-carbon bond-forming reactions. nih.govnih.gov The Panek group's total synthesis of (+)-mycotrienol prominently features the use of chiral allylsilane and crotylsilane reagents to install all four of the molecule's stereocenters with high levels of stereocontrol. acs.orgfigshare.com
Specifically, the C12 and C13 stereocenters were established through an asymmetric crotylsilylation reaction. acs.orgfigshare.com The C11 stereocenter was then installed via a chelate-controlled addition of allyltrimethylsilane. acs.orgfigshare.com These reactions highlight the utility of silicon-based reagents in modern asymmetric synthesis. colab.ws
Other powerful methods for asymmetric bond formation that are relevant to the synthesis of ansamycin ansa chains include:
Carbonyl Crotylation: A reliable method for the stereoselective synthesis of homoallylic alcohols.
Aldol Reactions: A classic and versatile method for forming carbon-carbon bonds with stereocontrol.
Macrocyclization Strategies (e.g., Ring-Closing Metathesis, Amidation)
The final and often most challenging step in the synthesis of macrocyclic natural products is the macrocyclization. For this compound and related ansamycins, two primary strategies have been employed: macrolactamization (amidation) and carbon-carbon bond-forming macrocyclizations.
As mentioned earlier, a key macrocyclization in the synthesis of (+)-mycotrienol involved a palladium(0)-catalyzed Stille-type coupling. acs.org This reaction not only closed the 21-membered ring but also installed the final two carbons of the triene system. acs.org
In the synthesis of other ansamycins, macrolactamization, the formation of the amide bond to close the ring, is a common strategy. academie-sciences.fracademie-sciences.fr This is typically achieved by activating the carboxylic acid of a seco-acid precursor and reacting it with the free amine. academie-sciences.fr
Synthesis of Aromatic Subunits and Chromophores
The aromatic core is a defining feature of the ansamycin antibiotics. In the context of this compound, this is a substituted benzene ring that forms part of the larger macrocyclic structure. The synthesis of this aromatic subunit is a critical step in the total synthesis of the molecule.
A common strategy for the synthesis of the aromatic portion of mycotrienins, which is directly applicable to this compound, involves the construction of a highly functionalized benzene derivative that can be later coupled with the ansa chain. Research by Panek and colleagues in their total synthesis of the related (+)-Mycotrienin I and (+)-Mycotrienol provides a blueprint for this process. acs.orgbu.edu They developed a concise, six-step sequence to construct an aromatic subunit that serves as a synthon for the amidobenzoquinone system found in these molecules. acs.orgresearchgate.net This approach begins with commercially available starting materials and introduces the necessary functional groups and stereocenters in a controlled manner.
Key reactions in the synthesis of the aromatic subunit include:
Asymmetric Aldol Reactions: To establish the stereochemistry of side chains attached to the aromatic ring.
Enolate Hydroxylation: To introduce hydroxyl groups at specific positions.
Sharpless Epoxidation: For the stereoselective introduction of epoxide functionalities which can be further manipulated. academie-sciences.fr
For instance, the synthesis of an advanced aromatic intermediate can start from a substituted benzaldehyde, which undergoes a series of reactions including asymmetric aldol additions to build up the side chain with the correct stereochemistry. academie-sciences.fr The resulting fragment is then ready for coupling with the ansa chain.
The chromophore of this compound is the hydroquinone (B1673460) ring system. In synthetic approaches, this is often handled in a protected form, for example, as a dimethoxybenzene derivative, which is later deprotected to reveal the hydroquinone. nih.gov The final oxidation state can be manipulated, as Mycotrienol I and II are interconvertible through a redox reaction. researchgate.net
Preparation of Synthetic this compound Analogues and Derivatives
The development of synthetic analogues of this compound is crucial for exploring the structure-activity relationships (SAR) and potentially improving the therapeutic profile of the natural product. This involves modifying various parts of the molecule, including the ansa chain and the aromatic core.
Structural modification strategies often focus on several key areas of the this compound scaffold:
C17 Position: The C17 position on the aromatic ring is a common site for modification in many ansamycins. Functionalization at this position has been shown to significantly impact biological activity. academie-sciences.fr For example, the introduction of different ether or amine functionalities can be explored.
Ansa Chain: Modifications to the polyene ansa chain, such as altering the length, rigidity, or the stereochemistry of the hydroxyl and methyl groups, can provide valuable insights into the SAR. Ring-closing metathesis (RCM) is a powerful tool for constructing and modifying the macrocyclic structure. researchgate.net
Alanine-Derived Side Chain: Mycotrienol I and its hydroquinone derivative, this compound, are noted for their lower biological activity compared to other members of the family, which is presumed to be due to the lack of an alanine-derived side chain at C11. academie-sciences.fr The introduction of such a side chain is a key strategy for potentially enhancing the activity of synthetic analogues.
The quest for more efficient and flexible synthetic routes to the ansamycin framework is an active area of research. These novel routes often employ modern synthetic methodologies to overcome the challenges associated with the construction of these complex molecules.
Key features of these novel routes include:
Convergent Synthesis: Most modern syntheses of ansamycins, including those applicable to this compound, are highly convergent. acs.org This involves the independent synthesis of two or more complex fragments, which are then coupled together late in the synthesis. This approach is more efficient and allows for greater flexibility in the preparation of analogues.
Fragment Coupling Strategies: Various coupling reactions have been employed to unite the aromatic and ansa chain fragments. These include sulfone-based coupling strategies and cyanocuprate additions to epoxides. academie-sciences.fracs.org
Macrocyclization Techniques: The formation of the large macrocyclic ring is a critical and often challenging step. Ring-closing metathesis (RCM) has emerged as a powerful method for this transformation. researchgate.netnih.gov Other methods include macrolactamization using coupling reagents like BOP-Cl. academie-sciences.fr
A notable approach involves the use of a palladium(0)-catalyzed (Stille-type) coupling for the macrocyclization step, which simultaneously incorporates the (E,E,E)-triene unit of the ansa chain. acs.orgwikipedia.org
| Synthetic Strategy | Key Reactions | Application in Ansamycin Synthesis |
| Aromatic Subunit Synthesis | Asymmetric aldol reactions, Sharpless epoxidation | Construction of the functionalized benzene core. academie-sciences.fr |
| Ansa Chain Synthesis | Asymmetric crotylsilane additions, Horner-Wadsworth-Emmons olefination | Stereocontrolled construction of the polyene chain. acs.org |
| Fragment Coupling | Sulfone-based coupling, Cyanocuprate addition | Union of the aromatic and ansa chain fragments. academie-sciences.fracs.org |
| Macrocyclization | Ring-closing metathesis (RCM), Stille coupling, Macrolactamization | Formation of the characteristic macrocyclic structure. academie-sciences.fracs.orgresearchgate.net |
Emerging Methodologies in this compound Synthesis (e.g., Catalytic Systems)
Modern synthetic chemistry has provided a plethora of new tools and methodologies that are being applied to the synthesis of complex natural products like this compound. Catalytic systems, in particular, have played a pivotal role in improving the efficiency and stereoselectivity of key transformations.
Palladium-Catalyzed Cross-Coupling Reactions: As mentioned earlier, the Stille reaction has been instrumental in the macrocyclization step of mycotrienin synthesis. acs.orgwikipedia.org Other palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are also valuable for the construction of the carbon skeleton. bu.edunih.gov
Ruthenium-Catalyzed Metathesis: Ring-closing metathesis (RCM) catalyzed by ruthenium complexes, such as the Grubbs catalysts, is a powerful and widely used method for the formation of the macrocyclic ring in ansamycins. nih.gov
Rhodium and Iridium Catalysis: Rhodium and iridium catalysts have been employed for specific C-C bond-forming reactions in the synthesis of ansamycin fragments. nih.govlookchem.com For example, rhodium-catalyzed acetylene-aldehyde reductive coupling has been used to construct diene fragments. nih.gov
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of newly formed chiral centers is a cornerstone of modern organic synthesis. Chiral crotylsilane reagents, for example, have been used to install multiple stereocenters in the ansa chain of mycotrienins with high levels of control. acs.org
The continued development of new catalytic systems and synthetic methodologies will undoubtedly lead to even more efficient and versatile syntheses of this compound and its analogues, facilitating further exploration of their biological properties.
Despite a comprehensive search for scientific literature, specific mechanistic and structure-activity relationship (SAR) studies for "this compound" and its analogues, as outlined in the user's request, could not be located. The existing body of publicly available research does not appear to contain in-vitro assessments, enzyme inhibition studies, target identification, or detailed SAR analyses specifically focused on this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to this compound. Information available for related compounds, such as tocotrienols, cannot be substituted, as this would not adhere to the explicit focus on this compound.
Mechanistic Investigations and Structure Activity Relationship Sar Studies of Mycotrienol Ii Analogues in Preclinical Models
Structure-Activity Relationship (SAR) Analysis of Mycotrienol II and its Synthetic Analogues
Rational Design Principles for Optimized Analogues
The rational design of optimized analogues of this compound, a member of the ansamycin (B12435341) family of natural products, is fundamentally guided by structure-activity relationship (SAR) studies. A primary objective in the design of these analogues is to enhance their therapeutic index by improving potency against target cells while minimizing toxicity. Key strategies in the rational design of ansamycin analogues, which can be extrapolated to this compound, involve modifications at several key positions of the molecule.
One of the core principles is the modification of the ansa chain, the aliphatic bridge that is a characteristic feature of ansamycins. The length and rigidity of this chain are critical for biological activity. For instance, in the broader class of ansamycins, alterations to the ansa chain have been shown to significantly impact the conformational flexibility of the molecule, which in turn affects its binding to target proteins. The introduction of different functional groups along the ansa chain can also influence solubility and pharmacokinetic properties.
Another important aspect of the rational design of this compound analogues is the modification of the aromatic core. The hydroquinone (B1673460) moiety of this compound is a key feature that can be targeted for chemical modification. For example, the introduction of different substituents on the aromatic ring can modulate the electronic properties of the molecule and its ability to interact with target proteins.
The following table summarizes some of the key rational design principles that have been applied to the broader class of ansamycin antibiotics and could be considered for the optimization of this compound analogues.
| Molecular Scaffold | Design Principle | Potential Impact |
| Ansa Chain | Modification of length and rigidity | Altered conformational flexibility and target binding |
| Introduction of polar functional groups | Improved solubility and pharmacokinetic properties | |
| Aromatic Core | Substitution on the hydroquinone ring | Modulation of electronic properties and target interaction |
| Bioisosteric replacement of the core | Exploration of novel binding modes | |
| Side Chains | Variation of functional groups | Optimization of lipophilicity and steric interactions |
| Introduction of targeting moieties | Enhanced selectivity for specific cell types |
Computational and In Silico Studies for Mechanistic Insights and SAR
Computational and in silico methods play a crucial role in elucidating the mechanism of action and understanding the structure-activity relationships of this compound and its analogues at a molecular level. These approaches provide valuable insights that can guide the rational design of more potent and selective compounds.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to predict how its analogues bind to their biological targets, such as specific proteins. These simulations can help to identify key amino acid residues involved in the binding interaction and provide a rationale for the observed biological activities of different analogues.
Molecular dynamics (MD) simulations are then used to study the physical movements of atoms and molecules over time. For this compound analogues, MD simulations can provide a more dynamic picture of the binding process and the stability of the ligand-protein complex. By simulating the behavior of the complex in a solvated environment, researchers can gain insights into the conformational changes that occur upon binding and the role of water molecules in mediating the interaction.
While specific molecular docking and dynamics simulation studies on this compound are not extensively reported in the public domain, the general application of these techniques to the ansamycin class has been instrumental in understanding their mechanism of action. For instance, such studies on other ansamycins have revealed the importance of specific hydrogen bonds and hydrophobic interactions in their binding to target proteins.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR models can be developed to predict their activity based on various molecular descriptors.
These descriptors can be categorized into several types, including:
1D descriptors: based on the molecular formula (e.g., molecular weight, atom count).
2D descriptors: based on the 2D structure (e.g., topological indices, connectivity indices).
3D descriptors: based on the 3D conformation of the molecule (e.g., steric parameters, surface area).
The following table provides a hypothetical example of molecular descriptors that could be used in a QSAR study of this compound analogues.
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
| 1D | Molecular Weight | Can influence transport and distribution |
| 2D | Topological Polar Surface Area (TPSA) | Related to cell permeability |
| 3D | Molecular Volume | Steric hindrance at the binding site |
| Electronic | Dipole Moment | Electrostatic interactions with the target |
Density Functional Theory (DFT) and Other Quantum Chemical Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound and its analogues, DFT calculations can provide detailed information about their electronic properties, such as:
Molecular orbital energies (HOMO and LUMO): These are related to the reactivity of the molecule.
Electrostatic potential maps: These visualize the charge distribution and can help to identify regions of the molecule that are likely to engage in electrostatic interactions.
Bonding analysis: This can provide insights into the stability of different conformations.
Other quantum chemical calculations, such as semi-empirical methods, can also be used to study the properties of this compound analogues, although they are generally less accurate than DFT. These computational methods are valuable for understanding the fundamental chemical properties of these compounds, which in turn can inform the design of new analogues with improved biological activity.
Advanced Analytical and Bioanalytical Methodologies for Mycotrienol Ii Research
Chromatographic and Electrophoretic Techniques for Analysis
Chromatographic and electrophoretic methods are central to the isolation and analysis of Mycotrienol II. These techniques separate the compound from mixtures based on its physicochemical properties, such as polarity, size, and charge.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most prevalent techniques for the analysis of ansamycins and other macrolide antibiotics. akjournals.comaocs.org These methods offer robust, reproducible, and high-resolution separation, making them ideal for both qualitative and quantitative analysis. specificpolymers.com
Research Findings: HPLC and UHPLC are widely used for the analysis of various antibiotic classes, including ansamycins. ugent.beresearchgate.netnih.gov Separations are typically performed using reversed-phase (RP) chromatography, where a nonpolar stationary phase (like C18 or C8) is paired with a polar mobile phase. aocs.orguniversiteitleiden.nl This setup allows for the effective separation of moderately polar to nonpolar compounds like this compound. The choice of mobile phase, often a mixture of water or buffer with an organic modifier like acetonitrile (B52724) or methanol, is critical for achieving optimal separation of complex mixtures. mdpi.comlcms.cz
For detection, UV-Vis detectors are commonly employed, as the aromatic chromophore and conjugated triene system of this compound exhibit strong absorbance in the UV region. aocs.org For enhanced sensitivity and selectivity, particularly in complex biological matrices, fluorescence detection can be utilized. aocs.org UHPLC systems, which use smaller particle-sized columns (typically <2 µm), provide faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC systems. mdpi.com In a study analyzing 78 different antibiotics, a UHPLC-MS/MS method was developed that included the ansamycin (B12435341) class, demonstrating the technique's power for multi-residue analysis. ugent.beresearchgate.netnih.gov
Table 1: Illustrative HPLC/UHPLC Parameters for Analysis of Ansamycin-Related Compounds
| Parameter | Setting | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | ugent.beresearchgate.netnih.gov |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | mdpi.comnih.gov | | Elution | Gradient elution | nih.gov | | Flow Rate | 0.2 - 0.4 mL/min | nih.gov | | Detector | UV-Vis (DAD/PDA) or Fluorescence (FLD) | aocs.org | | UV Wavelength | ~290-330 nm for triene ansamycins | aocs.org | | Injection Volume | 1 - 20 µL | lcms.cz |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov For complex, non-volatile polyketides like this compound, its application is less direct than HPLC and typically requires a chemical modification step known as derivatization. universiteitleiden.nlsyr.edunih.gov
Research Findings: The direct analysis of this compound by GC is challenging due to its high molecular weight, polarity, and thermal instability. The high temperatures used in the GC injection port and oven could lead to thermal degradation of the molecule. syr.edu To overcome this, derivatization is employed to convert polar functional groups (like hydroxyl groups) into less polar, more volatile, and more thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) ethers. nih.gov
GC coupled with mass spectrometry (GC-MS) has been successfully used for the structural elucidation of other polyketides and fungal metabolites. asm.orgnih.gov For instance, GC-MS analysis of various derivatives was used to elucidate the structures of novel polyketide constituents in wheat wax. nih.gov While not the primary method for ansamycin analysis, GC can provide complementary structural information, especially for smaller, more volatile degradation products or when specific chiral separations are required using specialized columns. syr.edu
Table 2: General GC Parameters for Analysis of Derivatized Polyketides
| Parameter | Setting | Reference |
|---|---|---|
| Column | Capillary column (e.g., DB-5 or similar) | syr.edu |
| Carrier Gas | Helium or Hydrogen | syr.edu |
| Injection | Split/Splitless injector | nih.gov |
| Oven Program | Temperature programming from a low initial temperature to >300 °C | syr.edu |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | syr.edunih.gov |
| Derivatization | Silylation (e.g., with BSTFA) to convert -OH groups to -OTMS groups | nih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the separation and qualitative identification of compounds. uomustansiriyah.edu.iq It is frequently used in natural product research for initial screening of extracts, monitoring fractions during purification, and assessing compound purity. nih.govresearchgate.net
Research Findings: TLC has been effectively applied to the analysis of various macrocyclic antibiotics, including ansamycins like rifampicin. akjournals.comresearchgate.net The separation is typically performed on silica (B1680970) gel plates, where compounds migrate at different rates based on their polarity and the composition of the mobile phase. nih.gov For this compound, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or chloroform) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be used to achieve separation.
Spots on the TLC plate can be visualized under UV light (due to the compound's UV absorbance) or by spraying with a chemical reagent that reacts to produce a colored spot. nih.gov A specialized application of TLC in antibiotic research is bioautography, where the developed TLC plate is overlaid with agar (B569324) seeded with a susceptible microorganism. Zones of growth inhibition on the agar correspond to the location of the antibiotic on the chromatogram, providing a direct link between a separated compound and its biological activity. uomustansiriyah.edu.iq
Table 3: Typical TLC System for Ansamycin Analysis
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated plates | akjournals.comnih.gov |
| Mobile Phase | Chloroform/Methanol or Ethyl Acetate/Hexane mixtures | akjournals.com |
| Development | In a closed chamber saturated with mobile phase vapor | nih.gov |
| Visualization | UV lamp (254 nm and/or 365 nm) or chemical staining reagents (e.g., sulfuric acid spray followed by heating) | researchgate.net |
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. unl.edu It is performed in a narrow-bore capillary, offering high efficiency, short analysis times, and minimal sample consumption. unl.edu
Research Findings: While there are no specific reports on the analysis of this compound by CE, the technique has been successfully applied to other macrolide antibiotics and complex natural products. akjournals.comuniversiteitleiden.nl For a neutral molecule like this compound, separation would be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. The charged micelles act as a pseudo-stationary phase, and neutral analytes partition between the aqueous buffer and the hydrophobic core of the micelles, allowing for separation based on their hydrophobicity. unl.edu
CE can also be used for charged derivatives of this compound or for analyzing it in complex mixtures where other components are charged. The technique is particularly powerful for chiral separations, which could be relevant for analyzing the stereochemistry of this compound or its precursors. acs.org
Mass Spectrometry-Based Profiling and Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like LC, it becomes a powerful tool for definitive identification and quantification. measurlabs.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and selective detection and quantification of mycotoxins and other trace-level analytes in complex matrices. mdpi.comnih.govmdpi.com This technique couples the powerful separation capabilities of HPLC or UHPLC with the high specificity and sensitivity of tandem mass spectrometry. mdpi.com
Research Findings: In an LC-MS/MS system, compounds eluting from the LC column are ionized (e.g., by Electrospray Ionization, ESI) and enter the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling accurate quantification at very low levels. mdpi.com
This methodology has been extensively validated for the multi-class analysis of antibiotics, including ansamycins, in various samples. ugent.beresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, coupled with LC (LC-HRMS), can provide accurate mass measurements, allowing for the determination of the elemental composition of this compound and its metabolites, which is invaluable for structure elucidation and metabolite identification. mdpi.comchromatographyonline.com LC-MS/MS profiling is essential for studying the biosynthesis of this compound, identifying related pathway intermediates, and understanding its metabolic fate in biological systems. acs.orgnih.gov
Table 4: Representative LC-MS/MS Parameters for Ansamycin Analysis
| Parameter | Description | Reference |
|---|---|---|
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | mdpi.com |
| Mass Analyzer | Triple Quadrupole (QqQ), Quadrupole-Time of Flight (Q-TOF), or Orbitrap | mdpi.commdpi.com |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan for profiling | mdpi.com |
| Precursor Ion | [M+H]⁺ or [M-H]⁻ for this compound | mdpi.com |
| Fragment Ions | Specific product ions resulting from the fragmentation of the precursor ion | nih.gov |
| Collision Energy | Optimized for each specific precursor-to-product ion transition | nih.gov |
Molecular Networking for Untargeted Metabolomics and Natural Product Discovery
Molecular networking has emerged as a powerful strategy in the field of untargeted metabolomics, significantly aiding in the discovery of novel natural products like this compound. This approach organizes large sets of tandem mass spectrometry (MS/MS) data into structured networks based on the similarity of fragmentation patterns. In these networks, nodes represent individual ions, and the connections (edges) between them indicate structural similarity.
This methodology is particularly useful for dereplication, the process of rapidly identifying known compounds in a complex mixture, thereby allowing researchers to focus on novel structures. For instance, in the analysis of microbial extracts, molecular networking can differentiate between various metabolites, including different forms of a single compound such as adducts and in-source fragments, which might otherwise complicate analysis. biorxiv.org By clustering these related ions, the underlying molecular family can be more easily identified. biorxiv.org
The application of molecular networking to microbial cultures, such as those from Streptomyces species, has shown high potential for identifying biosynthetic gene clusters responsible for the production of secondary metabolites. researchgate.net This combined genomics and metabolomics approach facilitates the targeted discovery of new compounds. researchgate.net Although direct studies detailing the use of molecular networking specifically for this compound are not extensively published, the principles of this technique are broadly applicable to natural products of its class. frontiersin.orgnih.gov The Global Natural Products Social Molecular Networking (GNPS) platform is a key tool in this area, providing a public data repository and analysis tools that facilitate the comparison of experimental data with extensive spectral libraries, thus accelerating the identification of compounds like this compound and its analogs. frontiersin.orgnih.gov
Table 1: Key Aspects of Molecular Networking in Natural Product Research
| Feature | Description | Relevance to this compound Research |
|---|---|---|
| Untargeted Analysis | Aims to measure as many metabolites as possible in a sample to provide a comprehensive chemical snapshot. mdpi.com | Allows for the discovery of this compound and its derivatives without prior knowledge of their presence. |
| MS/MS Fragmentation | Molecules are fragmented and their fragment ions are detected, creating a "fingerprint" for the molecule. | The fragmentation pattern of this compound is used to establish its structural similarity to other compounds. |
| Spectral Similarity | Algorithms compare the MS/MS fragmentation patterns of different ions to determine their structural relatedness. | Enables the clustering of this compound with its analogs and derivatives in a molecular network. |
| Molecular Networks | Visual representation of the chemical space in a sample, where nodes are molecules and edges connect structurally similar molecules. frontiersin.org | Helps to visualize the chemical family to which this compound belongs and to identify potentially new, related compounds. |
| Dereplication | Rapid identification of known compounds by matching their MS/MS spectra to databases. | Speeds up the discovery process by quickly identifying known ansamycins, allowing focus on novel structures. |
| GNPS Platform | An open-access knowledge base for the storage and analysis of mass spectrometry data. frontiersin.orgnih.gov | Provides a platform for comparing the MS/MS data of this compound with a global repository of natural product spectra. |
Spectroscopic Methods for Quantitative Analysis and Purity Assessment
Spectroscopic techniques are fundamental for the quantitative analysis and assessment of purity for chemical compounds, including this compound.
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a widely used technique for determining the concentration of a substance in a solution. upi.edu This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.orgmabion.eu
To determine the concentration of this compound using UV-Vis spectroscopy, a calibration curve must first be prepared. researchgate.net This involves measuring the absorbance of several standard solutions of this compound with known concentrations at a specific wavelength, typically the wavelength of maximum absorbance (λmax). pro-analytics.net A graph of absorbance versus concentration is then plotted, which should yield a straight line. researchgate.net The concentration of an unknown sample of this compound can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. pro-analytics.net
The choice of solvent is crucial as it should not absorb light in the same wavelength range as this compound. libretexts.org This technique is simple, rapid, and non-destructive, making it suitable for routine analysis. mabion.eu
Table 3: Steps for Concentration Determination using UV-Vis Spectroscopy
| Step | Description | Rationale |
|---|---|---|
| 1. Wavelength Selection | The wavelength of maximum absorbance (λmax) for this compound is identified by scanning a solution of the compound across a range of UV-Vis wavelengths. | Measurements at λmax provide the highest sensitivity and minimize errors. |
| 2. Preparation of Standard Solutions | A series of solutions of this compound with accurately known concentrations are prepared. researchgate.net | These solutions are used to create a calibration curve. |
| 3. Measurement of Absorbance | The absorbance of each standard solution is measured at the selected λmax. researchgate.net | These absorbance values will be plotted against their corresponding concentrations. |
| 4. Construction of Calibration Curve | A graph of absorbance versus concentration is plotted for the standard solutions. A linear regression is performed to obtain the equation of the line. researchgate.net | The calibration curve establishes the relationship between absorbance and concentration. |
| 5. Measurement of Unknown Sample | The absorbance of the this compound sample with an unknown concentration is measured under the same conditions. | This absorbance value will be used to determine the concentration. |
| 6. Concentration Calculation | The concentration of the unknown sample is calculated by using the equation of the calibration curve or by reading the value directly from the graph. researchgate.net | This provides the final concentration of this compound in the sample. |
Bioassay-Guided Fractionation and Screening Methodologies
Bioassay-guided fractionation is a classic and effective strategy for isolating bioactive natural products from complex mixtures, such as extracts from microorganisms or plants. nih.gov This process involves a stepwise separation of the crude extract into fractions of decreasing complexity, with each fraction being tested for a specific biological activity. nih.gov
The process begins with a crude extract that exhibits a desired biological effect. This extract is then subjected to a primary fractionation step, often using chromatographic techniques like column chromatography. The resulting fractions are then screened in a bioassay to identify the active fraction(s). nih.gov The most active fraction is then subjected to further rounds of separation and bioassaying until a pure, active compound, such as this compound, is isolated. nih.gov
This methodology ensures that the purification process is focused on the biologically relevant components of the extract, saving time and resources. The choice of bioassay is critical and depends on the therapeutic area of interest. For a compound like this compound, which belongs to the ansamycin family, bioassays could screen for antimicrobial or antitumor activities. ontosight.ai
The integration of high-throughput screening (HTS) with bioassay-guided fractionation can significantly accelerate the discovery process. HTS allows for the rapid testing of a large number of fractions against a panel of biological targets. nih.gov
Table 4: General Workflow of Bioassay-Guided Fractionation
| Step | Description | Example Techniques |
|---|---|---|
| 1. Crude Extract Preparation | A solvent extract is prepared from the source organism (e.g., a microbial fermentation broth). | Maceration, Soxhlet extraction, supercritical fluid extraction. |
| 2. Initial Bioassay | The crude extract is tested for the desired biological activity. | Antimicrobial assays (e.g., disk diffusion, MIC determination), cytotoxicity assays (e.g., MTT assay). nih.gov |
| 3. Primary Fractionation | The active crude extract is separated into a small number of fractions based on polarity. | Column chromatography with a non-polar stationary phase (e.g., silica gel) and a gradient of solvents with increasing polarity. |
| 4. Bioassay of Fractions | Each fraction is tested in the bioassay to identify the active fraction(s). nih.gov | The same bioassay used for the crude extract is typically employed. |
| 5. Secondary and Subsequent Fractionation | The active fraction(s) are further purified using more advanced chromatographic techniques. | High-performance liquid chromatography (HPLC), preparative thin-layer chromatography (prep-TLC). nih.gov |
| 6. Isolation of Pure Compound | The process of fractionation and bioassaying is repeated until a single, pure bioactive compound is isolated. | The purity is often assessed by analytical HPLC and spectroscopic methods (NMR, MS). |
| 7. Structure Elucidation | The chemical structure of the pure, active compound is determined. | NMR spectroscopy (1H, 13C, COSY, HMBC, HSQC), mass spectrometry (MS), X-ray crystallography. |
Q & A
Q. How can researchers ensure the reproducibility of this compound studies while adhering to ethical guidelines?
- Methodological Answer : Follow ARRIVE or MIAME guidelines for reporting animal or omics data. Share protocols via repositories like Protocols.io and deposit raw data in public databases (e.g., GEO or ChEMBL). For in vivo work, obtain ethics committee approval and detail anesthesia/euthanasia methods to meet institutional standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
